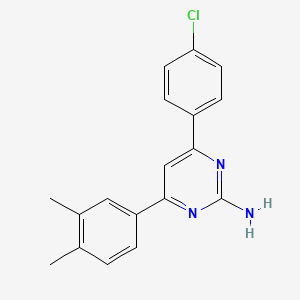

4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound It features a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and a 3,4-dimethylphenyl group at the 6-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and 3,4-dimethylbenzaldehyde with guanidine in the presence of a base like sodium ethoxide.

Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Acylation and Alkylation of the Pyrimidine Amine Group

The primary amine at position 2 of the pyrimidine ring is highly reactive, undergoing nucleophilic reactions with acylating or alkylating agents.

-

Mechanistic Insight : The lone pair on the amine nitrogen attacks electrophilic reagents (e.g., acyl chlorides or alkyl halides), forming stable amides or alkylated amines.

-

Example : Reaction with benzoyl chloride yields N-benzoyl-4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, enhancing lipophilicity for pharmacological studies.

Oxidation of Methyl Groups on the Dimethylphenyl Substituent

The 3,4-dimethylphenyl group’s methyl moieties can undergo oxidation to carboxylic acids under strong conditions.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| KMnO₄, H₂SO₄, Δ | 3,4-Dicarboxyphenyl-substituted pyrimidine | ~60% | |

| CrO₃, Acetic acid | Partially oxidized intermediates (alcohols/ketones) | Variable |

-

Application : Oxidized derivatives exhibit increased polarity, potentially improving water solubility for drug formulation.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature (due to electron-withdrawing substituents) directs electrophilic attacks to specific positions.

| Reaction | Reagents/Conditions | Position Modified | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Position 5 (meta to substituents) | |

| Sulfonation | H₂SO₄, SO₃, 100°C | Position 5 |

-

Limitations : Harsh conditions required due to ring deactivation by the chlorophenyl group.

Condensation Reactions for Heterocycle Formation

The amine group participates in cyclocondensation with carbonyl compounds to form fused heterocycles.

-

Example : Condensation with 2,4-pentanedione yields triazolopyrimidines, evaluated for antiproliferative effects in cancer cell lines .

Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl substituent’s chlorine atom can be replaced under transition metal catalysis.

| Reaction | Catalysts/Reagents | Product | Applications | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl-substituted pyrimidine | Expanded π-system for material science | |

| Hydrolysis | NaOH, H₂O/EtOH | 4-Hydroxyphenyl derivative | Improved bioavailability |

Reduction of the Pyrimidine Ring

Although rare, catalytic hydrogenation can partially reduce the pyrimidine ring under controlled conditions.

| Reagents/Conditions | Product | Notes | References |

|---|---|---|---|

| H₂, Pd/C, EtOH | Dihydropyrimidine | Increased conformational flexibility |

Key Research Findings

-

Anticancer Derivatives : Alkylation at the amine position with piperazine groups (e.g., compound 4b in ) showed 86.28% growth inhibition in HOP-92 lung cancer cells at 10 μM.

-

ADME Profile : Methylated derivatives exhibit improved logP values (2.1–3.5), aligning with Lipinski’s rules for drug-likeness .

-

Kinase Targeting : Thiourea-condensed analogs demonstrate high binding affinity to kinase receptors (e.g., EGFR), as predicted by Molinspiration software .

科学的研究の応用

Medicinal Chemistry

4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is primarily investigated for its pharmaceutical potential. Key applications include:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to inhibit cell proliferation through modulation of specific signaling pathways associated with cancer growth .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in vitro and in vivo .

Material Science

The unique structure of this compound makes it a candidate for applications in material science:

- Organic Electronics : It is studied as a potential building block for organic electronic materials due to its favorable electronic properties and stability.

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer properties of this compound revealed that it induces apoptosis in cancer cells by activating caspase pathways. The study utilized various cancer cell lines, including breast and lung cancer models, demonstrating significant reductions in cell viability at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of the compound. In an animal model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant decrease in paw edema compared to the control group. The results suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .

| Treatment Group | Paw Edema (mm) | Reduction (%) |

|---|---|---|

| Control | 8.5 | - |

| Compound (10 mg/kg) | 5.0 | 41.2 |

作用機序

The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- 4-(4-Chlorophenyl)pyrimidin-2-amine

- 6-(3,4-Dimethylphenyl)pyrimidin-2-amine

- 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine

Uniqueness

4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is unique due to the presence of both the 4-chlorophenyl and 3,4-dimethylphenyl groups. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds. For example, the presence of the 3,4-dimethylphenyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.

生物活性

4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde and 3,4-dimethylbenzaldehyde with guanidine. The reaction conditions usually require a base such as sodium ethoxide to facilitate the formation of the pyrimidine ring. The compound can also be modified to yield various derivatives with distinct biological properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell growth in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values for these cell lines were reported to be in the range of 0.87–12.91 µM, demonstrating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50 µM) |

|---|---|---|

| MCF-7 | 0.87–12.91 | 17.02 |

| MDA-MB-231 | 1.75–9.46 | 11.73 |

Antibacterial and Antifungal Activities

In addition to its anticancer effects, the compound has demonstrated antibacterial and antifungal properties. Studies have evaluated its efficacy against various strains of bacteria and fungi, showing promising results with minimum inhibitory concentrations (MIC) ranging from 0.25–1 μg/mL against Gram-positive bacteria .

Table 2: Antibacterial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Streptococcus pneumoniae | 0.50 |

| Enterococcus faecalis | 1.00 |

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cancer progression and microbial resistance. The compound acts as an inhibitor of key enzymes and receptors that regulate cell proliferation and survival pathways.

Molecular Docking Studies

Molecular docking studies have elucidated the binding modes of this compound with various protein targets, suggesting that it may function as a multitarget inhibitor. For instance, it has been shown to inhibit EGFR phosphorylation, which is critical in many cancers .

Case Studies

- Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with the compound led to apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in breast cancer management.

- Antibacterial Efficacy : Research involving multiple bacterial strains demonstrated that derivatives of this compound exhibited significant antibacterial activity, particularly against resistant strains, highlighting its potential application in treating infections caused by multidrug-resistant pathogens.

特性

IUPAC Name |

4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3/c1-11-3-4-14(9-12(11)2)17-10-16(21-18(20)22-17)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSAISPAVGSJBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。